molecular formula C29H29BNOP2Ru B1456608 Carbonylhydrido(tetrahydroborato)[bis(2-diphenylphosphinoethyl)amino]ruthenium(II) CAS No. 1295649-41-0

Carbonylhydrido(tetrahydroborato)[bis(2-diphenylphosphinoethyl)amino]ruthenium(II)

Cat. No. B1456608
M. Wt: 581.4 g/mol
InChI Key: LQSGHWPZLHRISL-UHFFFAOYSA-N
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Description

“Carbonylhydrido(tetrahydroborato)[bis(2-diphenylphosphinoethyl)amino]ruthenium(II)” is a chemical compound with the molecular formula C29H34BNOP2Ru . It is also known as Ru-MACHO®-BH . This compound is a white to yellow powder and is air sensitive .


Molecular Structure Analysis

The molecular structure of this compound consists of 29 carbon atoms, 34 hydrogen atoms, 1 boron atom, 1 nitrogen atom, 1 oxygen atom, 2 phosphorus atoms, and 1 ruthenium atom . The molecular weight is 586.42 g/mol .


Chemical Reactions Analysis

This compound is used as a catalyst for the hydrogenation of esters .


Physical And Chemical Properties Analysis

This compound is a white to yellow powder . It is air sensitive . The molecular weight of the compound is 586.42 g/mol .

Scientific Research Applications

Catalysis in Chemical Reactions

Carbonylhydrido(tetrahydroborato)[bis(2-diphenylphosphinoethyl)amino]ruthenium(II), also known as Ru-MACHO-BH, is prominently used as a catalyst in various chemical reactions. Its application includes the dehydrogenation of methanol and the hydrogenation of esters, particularly alkyl oxalates, phthalates, and malonates (Yao, 2015).

Coupling Cyclization of γ-Amino Alcohols

This compound has shown remarkable efficiency in the coupling cyclization of γ-amino alcohols with secondary alcohols. The process yields pyridine or quinoline derivatives in good to high isolated yields, demonstrating a high level of efficiency even at very low catalyst loadings (Pan et al., 2016).

Hydration of Nitriles

Ru-MACHO-BH and its variants are effective catalysts for the hydration of nitriles to amides. The prepared compounds exhibit activity under neutral conditions, indicating their utility in creating specific amide structures (Šmejkal & Breit, 2007).

Synthesis of Polymers and Hyperbranched Materials

The compound has been utilized in the catalyzed copolymerization of acetophenone, leading to the formation of linear copolymers and hyperbranched materials. This application underscores its versatility in material science, particularly in the synthesis of complex polymer structures (Londergan et al., 1998).

Safety And Hazards

This compound is classified as a skin irritant (H315), eye irritant (H319), and may cause respiratory irritation (H335) according to Regulation (EC) No 1272/2008 . It should be handled under inert gas and should not be allowed to contact with air . In case of eye contact, rinse cautiously with water for several minutes . It should be stored in a well-ventilated place and the container should be kept tightly closed .

properties

InChI

InChI=1S/C28H29NP2.CO.B.Ru/c1-5-13-25(14-6-1)30(26-15-7-2-8-16-26)23-21-29-22-24-31(27-17-9-3-10-18-27)28-19-11-4-12-20-28;1-2;;/h1-20,29H,21-24H2;;;/q;;-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQSGHWPZLHRISL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-].[C-]#[O+].C1=CC=C(C=C1)P(CCNCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Ru+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29BNOP2Ru
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

581.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carbonylhydrido(tetrahydroborato)[bis(2-diphenylphosphinoethyl)amino]ruthenium(II)

CAS RN

1295649-41-0
Record name Carbonylhydrido(tetrahydroborato)[bis(2-diphenylphosphinoethyl)amino]ruthenium(II)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Carbonylhydrido(tetrahydroborato)[bis(2-diphenylphosphinoethyl)amino]ruthenium(II)
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Carbonylhydrido(tetrahydroborato)[bis(2-diphenylphosphinoethyl)amino]ruthenium(II)
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Carbonylhydrido(tetrahydroborato)[bis(2-diphenylphosphinoethyl)amino]ruthenium(II)
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Carbonylhydrido(tetrahydroborato)[bis(2-diphenylphosphinoethyl)amino]ruthenium(II)
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Citations

For This Compound
23
Citations
Q Yao - Encyclopedia of Reagents for Organic Synthesis, 2001 - Wiley Online Library
[ 1295649‐41‐0 ] C 29 H 35 BNOP 2 Ru (MW 587.42) InChI = 1S/C28H28NP2.CO.BH3.Ru.2H/c1‐5‐13‐25(14‐6‐1)30(26‐15‐7‐2‐8‐16‐26)23‐21‐29‐22‐24‐31(27‐17‐9‐3‐10‐18‐27…
Number of citations: 1 onlinelibrary.wiley.com
J Kothandaraman, M Czaun, A Goeppert… - …, 2015 - Wiley Online Library
Due to the intermittent nature of most renewable energy sources, such as solar and wind, energy storage is increasingly required. Since electricity is difficult to store, hydrogen obtained …
M Trivedi, P Sharma, IK Pandey, A Kumar… - Chemical …, 2021 - pubs.rsc.org
A highly efficient homogeneous catalyst system for production of CH3OH from CO2 using single molecular defined ruthenium and rhodium RAPTA-type catalysts [Ru(η6-p-cymene)X2(…
Number of citations: 9 pubs.rsc.org
A Satapathy, ST Gadge, BM Bhanage - ACS omega, 2018 - ACS Publications
This work reports a novel sustainable two-step method for the synthesis of ethylene glycol (EG) using syngas. In the first step, diethyl oxalate was selectively synthesized via oxidative …
Number of citations: 18 pubs.acs.org
Z Treigerman, Y Sasson - ACS omega, 2018 - ACS Publications
Formic acid and its salts are an alternative source for hydrogen generation. In this study, we store hydrogen using the formate–bicarbonate cycle. Aqueous sodium bicarbonate is …
Number of citations: 12 pubs.acs.org
M Clement - 2016 - digital.lib.washington.edu
PtII complexes bearing unsymmetrical pyridyl-pyrrolide ligands are shown to catalyze the hydroarylation of unactivated alkenes with high selectivity for the anti-Markovnikov product. …
Number of citations: 0 digital.lib.washington.edu
DLJ Pinheiro, M Nielsen - Catalysts, 2021 - mdpi.com
We report the first example of employing homogeneous organometal-catalyzed transfer hydrogenation for the selective reductive amination of furfurals to furfurylamines. An efficient, …
Number of citations: 13 www.mdpi.com
S Moulay - Current Organic Chemistry, 2019 - ingentaconnect.com
The present account surveys the results of the plethora of works on Nmethylation of nitrogen-containing substrates, mainly amines. The countless reports in the literature on this issue …
Number of citations: 22 www.ingentaconnect.com
NF Westhues - 2020 - scholar.archive.org
The present dissertation focuses on the combined utilization of carbon dioxide (CO2) and molecular hydrogen catalyzed by molecular transition metal complexes. Chapter 1 gives a …
Number of citations: 2 scholar.archive.org
M Nielsen - 2021 - orbit.dtu.dk
We report the first example of employing homogeneous organometal-catalyzed transfer hydrogenation for the selective reductive amination of furfurals to furfurylamines. An efficient, …
Number of citations: 0 orbit.dtu.dk

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